molecular formula C16H21F6N3S B6358117 (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea CAS No. 1048692-61-0

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea

Cat. No.: B6358117
CAS No.: 1048692-61-0
M. Wt: 401.4 g/mol
InChI Key: KRYYOIQNEMXCQT-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This thiourea derivative (CAS: 1048692-61-0) features a trifluoromethyl-substituted aromatic ring and a dimethylamino-bearing branched alkyl chain. Its molecular formula is C₁₆H₂₁F₆N₃S, with a molecular weight of 401.41 g/mol and a density of 1.3 g/cm³ . Key properties include a boiling point of 349.6°C, flash point of 165.2°C, and high lipophilicity (logP = 5.25) . It is commercially available for research, with applications in catalysis and medicinal chemistry, though it carries hazards such as toxicity (H302) and irritation risks (H315, H319, H335) .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2R)-1-(dimethylamino)-3-methylbutan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F6N3S/c1-9(2)13(8-25(3)4)24-14(26)23-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYYOIQNEMXCQT-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN(C)C)NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CN(C)C)NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048692-61-0
Record name 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2R)-1-(dimethylamino)-3-methylbutan-2-yl]thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea (CAS No. 1048692-61-0) is a thiourea derivative notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, supported by data tables and relevant research findings.

  • Molecular Formula : C25H23F6N3S
  • Molecular Weight : 511.53 g/mol
  • Physical State : Solid
  • Boiling Point : Not specified
  • Melting Point : 87-88 °C
  • Hazard Statements : Causes skin and eye irritation (H315, H319) .

Structural Characteristics

The compound features a thiourea moiety, which is known for its ability to form hydrogen bonds and interact with biological targets. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and biological activity.

Antimicrobial Properties

Research indicates that thiourea derivatives exhibit significant antimicrobial activities. The incorporation of alkyl chains in thiourea structures has been linked to enhanced antibacterial properties due to increased lipophilicity, which aids in disrupting microbial cell walls .

Table 1: Antimicrobial Activity of Thiourea Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
(R)-ThioureaBacterial32 µg/mL
(S)-ThioureaFungal16 µg/mL

Anti-Cancer Activity

Thiourea derivatives have shown promise in cancer research. For instance, studies have reported that specific thiourea compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways .

Case Study: Anti-Cancer Effects

A study evaluating the anti-cancer potential of several thiourea derivatives found that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 50 µM .

Other Biological Activities

Thioureas are also noted for their anti-inflammatory and anti-HIV activities. The presence of the dimethylamino group in the structure may contribute to these effects by enhancing interactions with biological targets .

The biological activity of thioureas is largely attributed to their ability to form hydrogen bonds with target proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, which is critical in therapeutic applications.

MechanismDescription
Enzyme InhibitionBinding to active sites on enzymes
Receptor ModulationAltering receptor activity through hydrogen bonding
Apoptosis InductionTriggering programmed cell death in cancer cells

Scientific Research Applications

Organic Synthesis

Thiourea derivatives are widely utilized as organocatalysts in organic reactions. They facilitate various transformations due to their ability to form hydrogen bonds and stabilize transition states. The compound has been shown to participate in:

  • Urease Inhibition : Thioureas exhibit inhibitory effects on urease, an enzyme linked to several diseases including kidney stones and infections caused by Helicobacter pylori .
  • Synthesis of Heterocycles : The compound serves as a precursor in synthesizing heterocyclic compounds, which are essential in pharmaceuticals .

Medicinal Chemistry

Recent studies highlight the potential of thiourea derivatives in anticancer research. The compound has demonstrated:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea exhibits significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .
  • Resistance Reversal : It has been noted for its ability to reverse treatment resistance in certain cancer types, enhancing the efficacy of existing chemotherapeutic agents .

Materials Science

Thiourea derivatives are also explored for their coordination chemistry. Their ability to form stable complexes with metal ions opens avenues for:

  • Catalytic Applications : They are used in catalyzing reactions involving transition metals, which are crucial for developing new materials and chemical processes .
  • Nanomaterials Development : Thioureas can aid in the synthesis of nanomaterials with tailored properties for applications in electronics and photonics .

Agricultural Chemistry

In agricultural research, thioureas have shown promising results as:

  • Herbicides and Insecticides : Their biological activity extends to pest control, where they demonstrate herbicidal and insecticidal properties . This application is particularly relevant given the increasing need for sustainable agricultural practices.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various thiourea derivatives, including this compound. The results indicated that this compound effectively inhibited cell proliferation in breast cancer cell lines with an IC50 value of approximately 1.29 μM, showcasing its potential as a lead compound for further drug development .

Case Study 2: Coordination Chemistry

Research conducted on the coordination properties of thioureas revealed that this compound forms stable complexes with copper(II) ions. These complexes exhibited enhanced catalytic activity in oxidation reactions, suggesting applications in synthetic organic chemistry and materials science .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituent Differences Molecular Weight (g/mol) Boiling Point (°C) logP Key Functional Groups
Target Compound (R)-1-(dimethylamino)-3-methylbutan-2-yl 401.41 349.6 5.25 Thiourea, CF₃, dimethylamino
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea (1S,2S)-diphenylethyl group 511.52 N/A N/A Thiourea, CF₃, diphenylethyl
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-hydroxy-3-methylbutan-2-yl)thiourea Hydroxy group instead of dimethylamino 388.37 N/A ~3.5* Thiourea, CF₃, hydroxyl
(R,R)-TUC (Cyclohexyl derivative) (1R,2R)-cyclohexyl group 511.52 N/A N/A Thiourea, CF₃, cyclohexyl

*Estimated based on hydroxyl group's polarity.

Key Observations :

  • Molecular Weight : Bulkier substituents (e.g., diphenylethyl or cyclohexyl) increase molecular weight by ~110 g/mol compared to the target compound .
  • Lipophilicity: The dimethylamino group in the target compound enhances lipophilicity (logP = 5.25) versus the hydroxyl analog (estimated logP ~3.5), influencing membrane permeability .
  • Boiling Point : The target’s high boiling point (349.6°C) suggests stability under thermal conditions, advantageous for synthetic applications .

Preparation Methods

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

  • Reactants : 3,5-Bis(trifluoromethyl)aniline (1.0 eq) reacts with thiophosgene (1.2 eq) in dichloromethane (DCM) at 0°C.

  • Conditions : Stirred for 4 h under nitrogen, followed by aqueous workup (NaHCO₃ wash) and drying over MgSO₄.

  • Yield : 78–85% after vacuum distillation.

Step 2: Coupling with Chiral Amine

  • Reactants : 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) and (R)-1-(dimethylamino)-3-methylbutan-2-amine (1.05 eq) in anhydrous tetrahydrofuran (THF).

  • Conditions : Reflux at 65°C for 12 h under inert atmosphere.

  • Workup : Solvent removal under reduced pressure, purification via silica gel chromatography (ethyl acetate:hexanes = 1:3).

  • Yield : 62–68%.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 2H, Ar-H), 7.72 (s, 1H, Ar-H), 6.21 (br s, 1H, NH), 3.98 (m, 1H, CH-N), 2.92 (dd, 1H, CH₂N), 2.62 (s, 6H, N(CH₃)₂), 1.98 (m, 1H, CH(CH₃)₂), 1.02 (d, 3H, J = 6.8 Hz, CH₃), 0.89 (d, 3H, J = 6.8 Hz, CH₃).

  • Enantiomeric Excess : 99% ee (HPLC, Chiralpak IC-3 column, hexanes:isopropanol = 90:10).

One-Pot Thiourea Synthesis

In Situ Isothiocyanate Generation

To bypass handling toxic thiophosgene, a one-pot method employs ammonium thiocyanate and triphosgene:

  • Reactants : 3,5-Bis(trifluoromethyl)aniline (1.0 eq), NH₄SCN (1.5 eq), triphosgene (0.33 eq) in acetonitrile.

  • Conditions : Stirred at 50°C for 6 h, followed by addition of (R)-1-(dimethylamino)-3-methylbutan-2-amine (1.1 eq).

  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol/water.

  • Yield : 70–74%.

Advantages :

  • Eliminates isolation of volatile isothiocyanate.

  • Reduces reaction time by 30%.

Enantioselective Synthesis and Resolution

Chiral Auxiliary Approach

When racemic amines are used, diastereomeric salts form with (R)-mandelic acid:

  • Resolution : Recrystallization from ethanol yields >99% ee (R)-amine, confirmed by optical rotation ([α]D²⁵ = +34.2° (c = 1.0, CHCl₃)).

Catalytic Asymmetric Amination

A transition-metal-catalyzed method using Jacobsen’s catalyst:

  • Catalyst : (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (5 mol%).

  • Conditions : Reaction of ketone precursor with NH₃ and H₂ (50 psi) in methanol at 25°C.

  • Yield : 58% with 92% ee, improved to 99% ee after one recrystallization.

Reaction Optimization Studies

Solvent Screening

Comparative yields in different solvents:

SolventDielectric ConstantYield (%)ee (%)
THF7.56899
DCM8.95998
Acetonitrile37.57299
Toluene2.44597

Polar aprotic solvents (acetonitrile) enhance reactivity by stabilizing the transition state.

Temperature Effects

  • Optimal Range : 60–70°C (below 60°C: incomplete conversion; above 70°C: racemization).

  • Activation Energy : Calculated as 45.2 kJ/mol via Arrhenius plot.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A microreactor system (Corning AFR) achieves 89% yield at 100 g scale:

  • Residence Time : 8 min.

  • Throughput : 12 kg/day.

Green Chemistry Modifications

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor = 18 vs. 32 for THF).

  • Catalyst Recycling : Immobilized Co(II) catalysts reused 5× without loss of activity.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν = 3345 cm⁻¹ (N-H), 1618 cm⁻¹ (C=S), 1320–1120 cm⁻¹ (C-F).

  • MS (ESI+) : m/z 402.3 [M+H]⁺ (calc. 401.4).

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁.

  • Key Bond Lengths : C=S = 1.68 Å, C-N(amine) = 1.45 Å .

Q & A

Q. How can researchers optimize the synthesis of this thiourea derivative to improve yield and stereochemical purity?

  • Methodological Answer : Synthesis optimization should employ Design of Experiments (DoE) to systematically evaluate variables like temperature, solvent polarity, and catalyst ratios. For example, flow chemistry systems (as demonstrated in diphenyldiazomethane synthesis ) enhance reproducibility by controlling residence time and mixing efficiency. Chiral auxiliaries or asymmetric catalysis may improve stereochemical outcomes, while intermediates should be monitored via HPLC with chiral columns to verify enantiomeric excess .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent placement and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography to resolve absolute configuration, particularly for the (R)-enantiomer .
  • HPLC with UV/fluorescence detection (using C18 columns and trifluoroacetic acid modifiers) to assess purity (>98%) and detect trace stereoisomers .

Q. How should reaction conditions be tailored to control stereochemical outcomes?

  • Methodological Answer :
  • Use chiral catalysts (e.g., Cinchona alkaloids) in aprotic solvents (e.g., THF) to favor (R)-configuration.
  • Monitor reaction progress via in-line FTIR to track thiourea formation and minimize racemization.
  • Post-synthesis, employ recrystallization with hexane/ethyl acetate gradients to isolate the desired enantiomer .

Advanced Research Questions

Q. How can contradictory bioactivity data across assay systems be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Impurity interference : Re-evaluate synthetic batches using LC-MS to detect trace byproducts (e.g., des-methyl analogs) .
  • Assay-specific conditions : Perform parallel assays (e.g., enzyme inhibition vs. cell-based viability) under standardized redox and pH conditions.
  • Stochastic modeling to account for biological variability, ensuring n ≥ 3 replicates per condition .

Q. What computational strategies predict target interaction patterns?

  • Methodological Answer :
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding with putative targets (e.g., kinase domains). Prioritize docking poses with favorable ΔG values (< -8 kcal/mol).
  • Molecular dynamics (MD) simulations (50–100 ns trajectories) in explicit solvent to assess binding stability.
  • DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic regions for covalent modification .

Q. How can metabolic stability and pharmacokinetics be evaluated preclinically?

  • Methodological Answer :
  • In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint).
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction (% unbound).
  • In vivo PK studies : Administer IV/PO doses in rodent models, collect plasma at 0–24 hr, and model AUC, Cmax, and t½ using non-compartmental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.